molecular formula C13H7ClO3S B2953262 7-(4-Chloro-phenyl)-5-hydroxy-benzo[1,3]oxathiol-2-one CAS No. 327078-55-7

7-(4-Chloro-phenyl)-5-hydroxy-benzo[1,3]oxathiol-2-one

Cat. No.: B2953262
CAS No.: 327078-55-7
M. Wt: 278.71
InChI Key: KWSFARAVCWJNKK-UHFFFAOYSA-N
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Description

7-(4-Chloro-phenyl)-5-hydroxy-benzo[1,3]oxathiol-2-one is a heterocyclic compound that contains a benzoxathiol ring system. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Chloro-phenyl)-5-hydroxy-benzo[1,3]oxathiol-2-one typically involves the reaction of 4-chlorophenyl derivatives with benzo[1,3]oxathiol-2-one under specific conditions. One common method involves the use of a Michael addition reaction, where 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-ones react with α,β-unsaturated esters .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using appropriate catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-(4-Chloro-phenyl)-5-hydroxy-benzo[1,3]oxathiol-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the benzoxathiol ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the oxathiol moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

7-(4-Chloro-phenyl)-5-hydroxy-benzo[1,3]oxathiol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(4-Chloro-phenyl)-5-hydroxy-benzo[1,3]oxathiol-2-one involves its interaction with specific molecular targets. It acts as an antagonist to dopamine D2 and serotonin 5-HT2 receptors, which are involved in the regulation of mood and behavior . This interaction helps in modulating neurotransmitter activity, making it a potential candidate for treating psychiatric disorders.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(1,2,4-triazololyl-propyloxyl)]benzo[d][1,3]oxathiol-2-one
  • 6-[(4-nitrophenyl)-propyloxyl)]benzo[d][1,3]oxathiol-2-one

Uniqueness

7-(4-Chloro-phenyl)-5-hydroxy-benzo[1,3]oxathiol-2-one is unique due to its specific substitution pattern on the benzoxathiol ring, which imparts distinct biological activities and chemical properties. Its ability to act as an antagonist to both dopamine D2 and serotonin 5-HT2 receptors sets it apart from other similar compounds .

Properties

IUPAC Name

7-(4-chlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClO3S/c14-8-3-1-7(2-4-8)10-5-9(15)6-11-12(10)17-13(16)18-11/h1-6,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWSFARAVCWJNKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C3C(=CC(=C2)O)SC(=O)O3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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